molecular formula C16H13ClF3N3O B2457433 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide CAS No. 2061269-56-3

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide

Cat. No.: B2457433
CAS No.: 2061269-56-3
M. Wt: 355.75
InChI Key: WOTZYRURKZMVML-UHFFFAOYSA-N
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Description

The compound is a pyrrole derivative with a pyridine ring attached to it. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a nitrogen atom. Pyridine is a six-membered ring with a nitrogen atom. Both of these structures are often found in biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole and pyridine rings in separate steps, followed by their connection via a carbon-carbon bond. The trifluoromethyl group could be introduced using a suitable trifluoromethylation reagent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and pyridine rings, along with the trifluoromethyl group. The presence of nitrogen in the rings would result in the formation of hydrogen bonds, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

As a pyrrole and pyridine derivative, this compound could undergo a variety of chemical reactions. For example, the pyrrole ring could undergo electrophilic substitution reactions, while the pyridine ring could undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrrole and pyridine derivatives are used as pharmaceuticals, and their mechanisms of action often involve interaction with biological receptors .

Future Directions

The future directions for research on this compound could include further investigation of its properties and potential applications. For example, it could be studied for its potential use as a pharmaceutical or agrochemical .

Properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-prop-2-ynylpyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O/c1-4-5-21-15(24)11-7-13(23(3)9(11)2)14-12(17)6-10(8-22-14)16(18,19)20/h1,6-8H,5H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTZYRURKZMVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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